

Application Notes and Protocols for BX048 Magnet in Cell Separation

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Compound of Interest

Compound Name: BX048

Cat. No.: B3268316

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Introduction

Immunomagnetic cell separation is a powerful technique for isolating specific cell populations from a heterogeneous sample.^{[1][2]} This method utilizes magnetic beads conjugated to antibodies that specifically target surface antigens on the desired cells. The **BX048** magnet is designed for efficient, column-free magnetic cell separation, ensuring high purity and viability of isolated cells for downstream applications in research, diagnostics, and drug development. This document provides detailed protocols for positive and negative cell selection using the **BX048** magnet.

BX048 Magnet Specifications

The **BX048** magnet is a high-performance neodymium magnet designed for use with standard 12 x 75 mm (5 mL) polystyrene tubes. Its strong magnetic field gradient enables the efficient capture of magnetically labeled cells, facilitating rapid and effective cell separation without the need for columns.^[3]

Parameter	Specification
Magnet Type	Neodymium Permanent Magnet
Compatibility	12 x 75 mm (5 mL) polystyrene tubes
Separation Type	Column-free
Typical Separation Time	2-10 minutes
Magnetic Field Strength	Optimized for high-gradient separation

Experimental Protocols

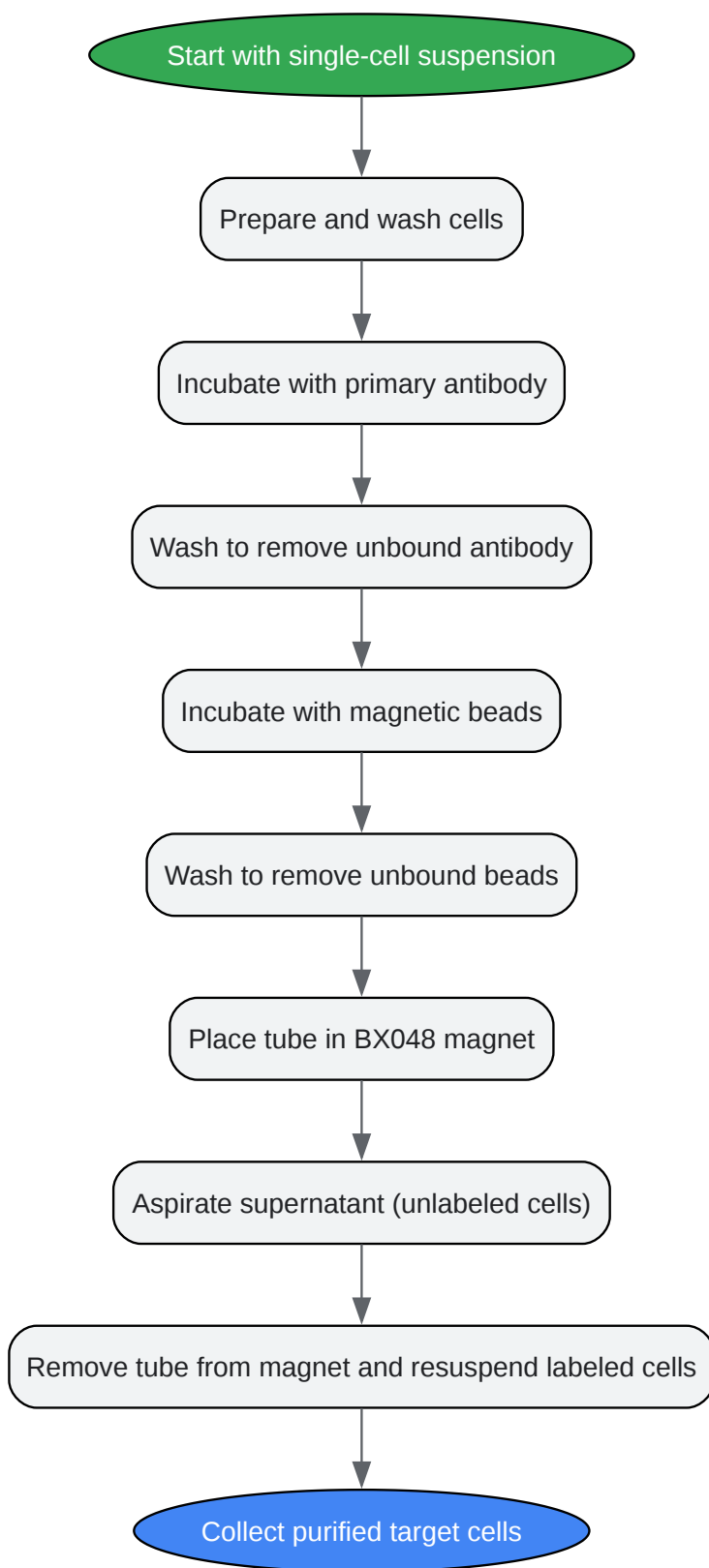
I. Positive Selection Protocol

This protocol describes the isolation of a target cell population by directly labeling the cells of interest with magnetic beads.

A. Materials

- Single-cell suspension in an appropriate buffer (e.g., PBS with 2% FBS and 1 mM EDTA)
- Primary antibody specific to the target cell surface antigen
- Magnetic beads conjugated with a secondary antibody or streptavidin (if using a biotinylated primary antibody)
- **BX048** Magnet
- 12 x 75 mm (5 mL) polystyrene tubes
- Separation buffer (e.g., PBS with 2% FBS and 1 mM EDTA)
- Appropriate cell culture medium

B. Experimental Workflow



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Figure 1: Positive Selection Workflow using the **BX048** Magnet.

C. Step-by-Step Procedure

- **Cell Preparation:** Start with a single-cell suspension from peripheral blood, bone marrow, or dissociated tissue. Wash the cells with an appropriate buffer to remove any contaminants.
- **Antibody Labeling:** Resuspend the cells in the separation buffer and add the primary antibody specific for your target cell population. Incubate for 15-30 minutes at 4°C.
- **Washing:** After incubation, wash the cells with separation buffer to remove any unbound primary antibody. Centrifuge and resuspend the cell pellet.
- **Magnetic Bead Labeling:** Add the magnetic beads to the cell suspension. Incubate for 15-30 minutes at 4°C with gentle mixing to allow the beads to bind to the antibody-labeled cells.
- **Washing:** Perform another wash step to remove any unbound magnetic beads.
- **Magnetic Separation:** Resuspend the cells in the separation buffer and place the tube in the **BX048** magnet. Allow the magnetically labeled cells to migrate to the side of the tube for 2-5 minutes.
- **Collection of Unlabeled Cells:** While the tube is in the magnet, carefully aspirate and discard the supernatant containing the unlabeled cells.
- **Elution of Target Cells:** Remove the tube from the **BX048** magnet. Add fresh separation buffer or cell culture medium and gently resuspend the magnetically labeled cells.
- **Downstream Applications:** The purified target cells are now ready for downstream applications such as cell culture, flow cytometry, or molecular analysis.[\[4\]](#)

II. Negative Selection Protocol

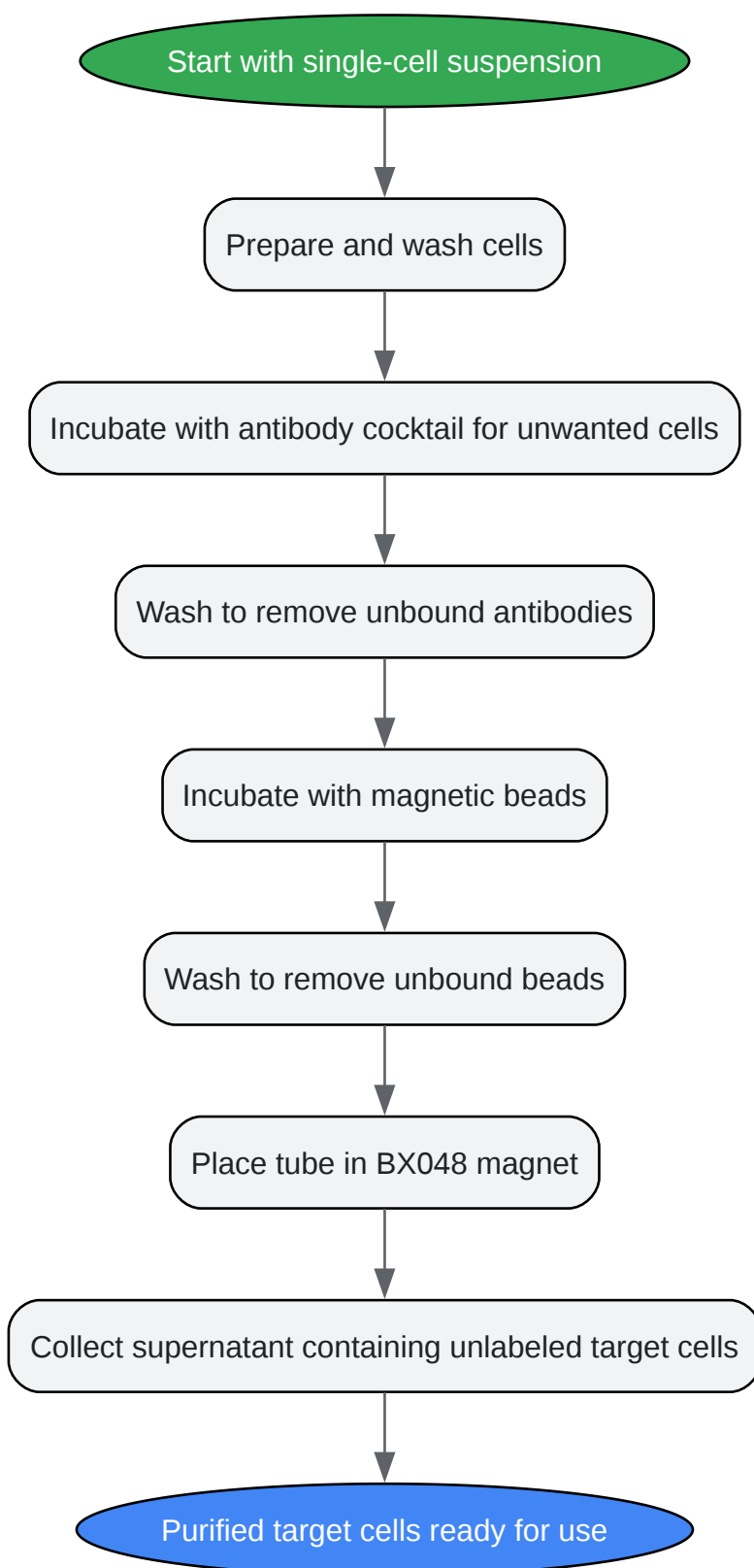
This protocol is for the isolation of a target cell population by labeling and removing the unwanted cells.

A. Materials

- Single-cell suspension in an appropriate buffer

- A cocktail of antibodies against the surface antigens of unwanted cells
- Magnetic beads
- **BX048** Magnet
- 12 x 75 mm (5 mL) polystyrene tubes
- Separation buffer
- Appropriate cell culture medium

B. Experimental Workflow



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Figure 2: Negative Selection Workflow using the **BX048** Magnet.

C. Step-by-Step Procedure

- **Cell Preparation:** Prepare a single-cell suspension and wash with separation buffer.
- **Antibody Labeling:** Resuspend the cells and add the antibody cocktail that targets the unwanted cell populations. Incubate for 15-30 minutes at 4°C.
- **Washing:** Wash the cells to remove unbound antibodies.
- **Magnetic Bead Labeling:** Add the magnetic beads and incubate for 15-30 minutes at 4°C.
- **Washing:** Perform a final wash to remove unbound magnetic beads.
- **Magnetic Separation:** Resuspend the cells and place the tube in the **BX048** magnet for 2-5 minutes. The magnetically labeled, unwanted cells will be held against the side of the tube.
- **Collection of Target Cells:** Carefully collect the supernatant, which contains the unlabeled, purified target cells.
- **Downstream Applications:** The isolated cells are "untouched" and ready for use in various downstream applications.[\[5\]](#)

Performance Data

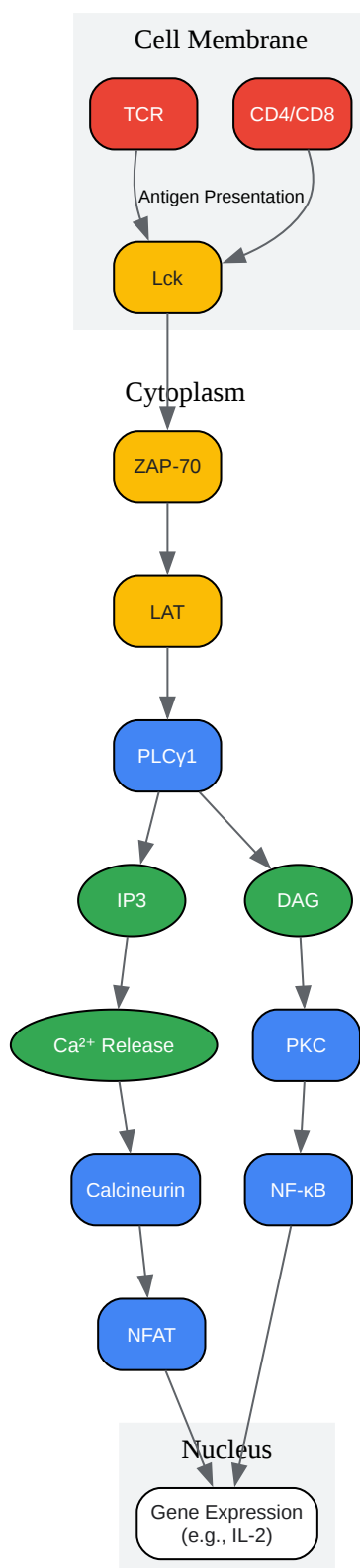
The following table summarizes typical performance data that can be expected when using the **BX048** magnet with appropriate magnetic beads and antibodies.

Parameter	Positive Selection	Negative Selection
Purity of Isolated Cells	>95%	>98%
Recovery of Target Cells	>80%	>90%
Cell Viability	>95%	>95%
Processing Time per Sample	30-45 minutes	35-50 minutes

Note: Actual results may vary depending on the cell type, antibody affinity, and sample quality.

Application Example: Isolation of T-Cells and Downstream Signaling Pathway Analysis

Isolated T-cells are often used to study signaling pathways involved in immune responses. The diagram below illustrates a simplified T-cell receptor (TCR) signaling pathway that can be investigated following cell separation.



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Figure 3: Simplified T-Cell Receptor (TCR) Signaling Pathway.

By isolating pure populations of T-cells using the **BX048** magnet, researchers can accurately study the activation and downstream effects of signaling cascades like the one depicted above, leading to a better understanding of immune function and disease.

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